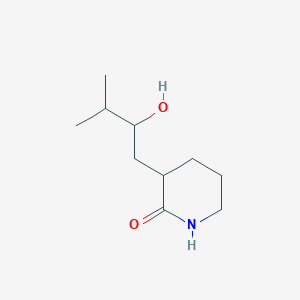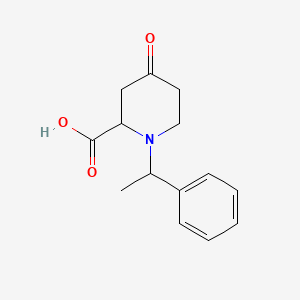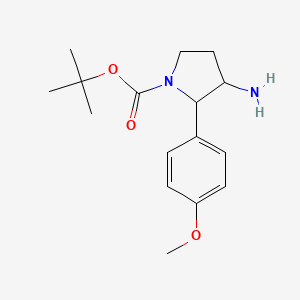![molecular formula C13H17NO6S B13217971 (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amine, an ethanesulfonyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the ethanesulfonyl intermediate: The protected amine is then reacted with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Introduction of the propanoic acid moiety: The final step involves the coupling of the intermediate with a propanoic acid derivative, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted ethanesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonyl-containing substrates or inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs have shown efficacy.
Industry
In industry, this compound might be used in the development of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid moiety.
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H17NO6S |
|---|---|
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
(2S)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
BYXRWMSKGGIKOB-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


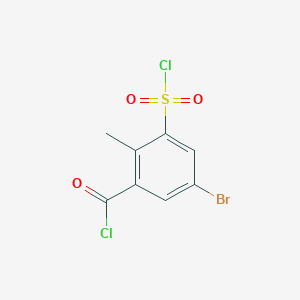
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
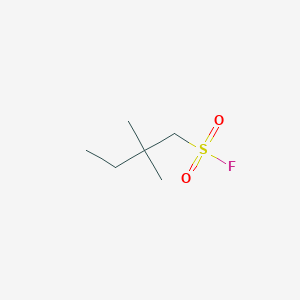

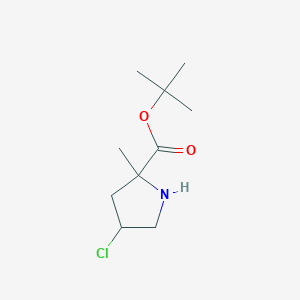


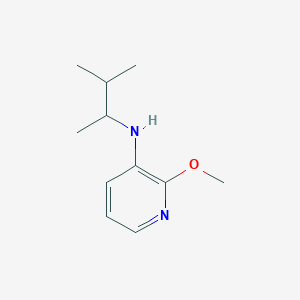

![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
